molecular formula C8H8N4O B13739766 Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)

Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)-(9CI)

Cat. No.: B13739766
M. Wt: 176.18 g/mol
InChI Key: AXNKANUWEQYWQM-FAYCRXAESA-N
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Description

CAS No.: 40132-92-1 Molecular Formula: C₈H₈N₄O Structure: This compound features a pyrazine ring substituted with an amino group at position 3, a nitrile group at position 2, and an (E)-1-propenyl group at position 4. The 4-oxide functional group introduces polarity and influences electronic properties .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

4-hydroxy-3-imino-6-[(E)-prop-1-enyl]pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4O/c1-2-3-6-5-12(13)8(10)7(4-9)11-6/h2-3,5,10,13H,1H3/b3-2+,10-8?

InChI Key

AXNKANUWEQYWQM-FAYCRXAESA-N

Isomeric SMILES

C/C=C/C1=CN(C(=N)C(=N1)C#N)O

Canonical SMILES

CC=CC1=CN(C(=N)C(=N1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine derivatives and appropriate nitrile and amino group precursors.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of catalysts to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological systems.

Medicine

In medicine, Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique chemical structure and biological activities.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Pyrazinecarbonitrile, 3-amino-6-(1-propenyl)-, 4-oxide, (E)- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound 1: Pyrazinecarbonitrile, 3-amino-6-propyl-, 4-oxide (9CI)

CAS No.: 50627-14-0 Molecular Formula: C₈H₁₀N₄O Key Differences:

  • Substituent: Propyl group (saturated) vs. (E)-1-propenyl (unsaturated).
Compound 2: 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

CAS No.: 40127-89-7 Molecular Formula: C₆H₅ClN₄O Key Differences:

  • Substituent: Chloromethyl vs. propenyl.
  • Impact: The chloromethyl group enhances electrophilicity, making it a precursor for nucleophilic substitution reactions. In contrast, the propenyl group offers opportunities for Michael additions or polymerizations .

Analogues with Shared Molecular Formula (C₈H₈N₄O)

Compound 3: Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-amino-6-methyl- (9CI)

CAS No.: 78711-30-5 Key Differences:

  • Core Structure: Pyrido-pyrimidinone (fused bicyclic system) vs. pyrazine monocycle.
  • The pyrazinecarbonitrile’s nitrile and oxide groups favor hydrogen bonding in biological targets .

Functional Analogues in Medicinal Chemistry

Compound 4: 3-Amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide

Use: Precursor for antimalarial pteridinediamines .
Key Differences:

  • Substituent: Bromomethyl vs. propenyl.
  • Impact: Bromine’s leaving group ability facilitates alkylation reactions in drug synthesis. The propenyl group’s unsaturation may instead support photochemical or catalytic modifications.

Tabulated Comparison of Key Properties

Property Target Compound (CAS 40132-92-1) Propyl Analogue (CAS 50627-14-0) Chloromethyl Analogue (CAS 40127-89-7) Pyrido-Pyrimidinone (CAS 78711-30-5)
Molecular Formula C₈H₈N₄O C₈H₁₀N₄O C₆H₅ClN₄O C₈H₈N₄O
Substituent (E)-1-propenyl Propyl Chloromethyl Methyl (fused ring)
Reactivity Conjugation, cross-coupling Limited Nucleophilic substitution Aromatic interactions
Biological Activity Not reported Not reported Antimalarial precursor Not reported
Safety Unknown Unknown Hazardous (chlorine handling) Unknown

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